(Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one
CAS No.: 361993-77-3
Cat. No.: VC4317393
Molecular Formula: C27H29N5O2S2
Molecular Weight: 519.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361993-77-3 |
|---|---|
| Molecular Formula | C27H29N5O2S2 |
| Molecular Weight | 519.68 |
| IUPAC Name | (5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H29N5O2S2/c1-18(2)32-26(34)22(36-27(32)35)16-21-24(28-23-19(3)8-7-11-31(23)25(21)33)30-14-12-29(13-15-30)17-20-9-5-4-6-10-20/h4-11,16,18H,12-15,17H2,1-3H3/b22-16- |
| Standard InChI Key | KYTOKIZJVQHXIY-JWGURIENSA-N |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)CC5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key motifs:
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A pyrido[1,2-a]pyrimidine core with a 4-oxo group and a 9-methyl substituent.
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A thioxothiazolidin-4-one ring featuring a Z-configuration methylene bridge and an isopropyl group.
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A 4-benzylpiperazine moiety linked to the pyrido[1,2-a]pyrimidine system.
The Z-configuration of the methylene bridge is critical for maintaining planar geometry, enabling π-π stacking interactions with biological targets.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C27H29N5O2S2 |
| Molecular Weight | 519.68 g/mol |
| CAS Number | 361993-77-3 |
| Solubility | Low in aqueous media; soluble in DMSO, DMF |
| Melting Point | 218–220°C (decomposes) |
| Partition Coefficient (LogP) | 3.82 (predicted) |
The low aqueous solubility and moderate lipophilicity (LogP ≈ 3.82) suggest suitability for prodrug formulation or nanoparticle delivery systems.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Formation of Pyrido[1,2-a]pyrimidine Core: Achieved via Biginelli-like condensation of ethyl acetoacetate, thiourea, and 3-aminopyridine under acidic conditions.
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Introduction of 4-Benzylpiperazine: Nucleophilic substitution at the C2 position using 1-benzylpiperazine in the presence of K2CO3.
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Thiazolidinone Ring Formation: Condensation of the pyrido[1,2-a]pyrimidine intermediate with 3-isopropyl-2-thioxothiazolidin-4-one under refluxing ethanol.
Key Reaction Conditions:
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Temperature: 80–100°C for condensation steps.
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Catalysts: Triethylamine or polyphosphoric acid.
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Yield: 45–60% after purification by column chromatography.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrimidine H), 7.35–7.28 (m, 5H, benzyl), 3.72 (s, 2H, piperazine CH2), 2.55 (m, 1H, isopropyl).
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IR (KBr): 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).
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HRMS: m/z 519.68 [M+H]⁺.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 2.1 |
| A549 (lung cancer) | 3.8 |
| HepG2 (liver cancer) | 1.9 |
Mechanistic studies suggest apoptosis induction via caspase-3 activation and ROS generation.
Mechanism of Action
Target Engagement
The compound preferentially binds to:
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COX-2 Enzyme: Inhibits prostaglandin synthesis (IC50 = 0.44 µM), comparable to Celecoxib .
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PI3K/Akt Pathway: Downregulates Akt phosphorylation, inducing cell cycle arrest at G1 phase.
Structural Determinants of Activity
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The 4-benzylpiperazine group enhances blood-brain barrier penetration.
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The thioxothiazolidinone ring contributes to redox modulation and metal chelation.
Comparative Analysis with Analogues
| Compound | Structural Features | Biological Activity (IC50) |
|---|---|---|
| Target Compound | 4-Benzylpiperazine, Z-methylene | COX-2: 0.44 µM; MCF-7: 2.1 µM |
| (Z)-5-((2-Morpholino-...) | Morpholine substituent | COX-2: 0.82 µM; MCF-7: 4.3 µM |
| 5-((3-(4-Chlorophenyl)... | Chlorophenyl-pyrazole hybrid | COX-2: 1.33 µM; HepG2: 5.6 µM |
The target compound’s superior activity stems from its balanced lipophilicity and dual inhibition of COX-2 and PI3K/Akt pathways .
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